PROTAC CDK9 ligand-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC CDK9 ligand-1 is a compound used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that interacts with the protein to be degraded, another ligand that binds to an E3 ubiquitin ligase, and a linker that connects both . This compound specifically targets cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in transcriptional elongation of several target genes .

准备方法

The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:

Ligand Design: Identification and development of ligands that can selectively bind to CDK9.

Structural Modification: Optimization of the ligand structure to improve stability, biodistribution, and penetrability in vivo.

Linker Attachment: Connecting the CDK9 ligand to an E3 ubiquitin ligase ligand via a suitable linker.

化学反应分析

Synthetic Assembly Reactions

PROTAC CDK9 ligand-1 is synthesized using modular chemistry strategies that combine:

-

CDK9-binding ligands (e.g., aminopyrazole-based inhibitors)

-

E3 ligase-recruiting ligands (e.g., cereblon-binding thalidomide analogs)

-

Linker systems (e.g., alkyl or PEG-based chains)

Key Reaction Steps:

-

Amide Coupling :

-

Photoclick Chemistry (PANAC) :

Target Engagement Reactions

This compound facilitates two critical interactions:

-

Ternary Complex Formation :

Simultaneous binding to CDK9 and CRBN enables proximity-driven ubiquitination. Competition assays with CRBN ligand pomalidomide or CDK9 inhibitor flavopiridol block degradation .

Ubiquitination and Degradation Reactions

The PROTAC induces enzymatic cascades leading to CDK9 degradation:

-

Ubiquitin Transfer :

-

Proteasomal Degradation :

Linker-Dependent Reaction Outcomes

Linker composition critically affects degradation efficiency:

| Linker Type | Length (Atoms) | CDK9 Degradation Efficiency | Selectivity vs Other CDKs |

|---|---|---|---|

| Alkyl (C4) | 4 | DC₅₀ = 158 nM | >100-fold |

| Alkyl (C6) | 6 | Partial degradation | Moderate |

| PEG | Variable | No degradation | N/A |

Downstream Biochemical Effects

-

Mcl-1 Suppression : CDK9 degradation reduces phosphorylation of RNA polymerase II and downregulates the pro-survival protein Mcl-1 (IC₅₀ = 100 nM) .

-

Synergistic Apoptosis : Combined with Bcl-2 inhibitor venetoclax, this compound enhances pancreatic cancer cell death .

Reaction Validation Studies

科学研究应用

Key Features:

- Targeted Degradation : PROTAC CDK9 ligand-1 selectively degrades CDK9 without affecting other cyclin-dependent kinases.

- Efficacy in Cancer Models : Studies have demonstrated its ability to sensitize cancer cells to other therapeutic agents, enhancing overall treatment efficacy.

Pancreatic Cancer

A study highlighted the development of an aminopyrazole-based PROTAC that selectively degrades CDK9 in pancreatic cancer cell lines (MiaPaCa2). This compound not only reduced CDK9 levels but also sensitized cells to Venetoclax, a Bcl-2 inhibitor, indicating a potential combinatorial treatment strategy for pancreatic cancer patients .

Prostate Cancer

Recent advancements have seen the design of flavonoid-based PROTACs targeting CDK9 for prostate cancer treatment. The compound CP-07 was identified as a potent degrader that significantly inhibited cell proliferation and colony formation in 22RV1 prostate cancer cells. In vivo studies showed a tumor growth inhibition rate of 75.1% at a dose of 20 mg/kg, demonstrating its therapeutic potential .

Breast Cancer

The antitumoral activity of this compound was also evaluated in various breast cancer models. A novel PROTAC compound, THAL-SNS-032, exhibited profound inhibitory effects on multiple breast cancer cell lines, including those resistant to conventional therapies. The compound induced apoptosis and showed enhanced potency compared to traditional kinase inhibitors .

Comparative Data Table

Case Study 1: Pancreatic Cancer Treatment

In a recent investigation, researchers developed an aminopyrazole-based PROTAC that effectively degraded CDK9 in pancreatic cancer cells. This study utilized mass spectrometry for kinome profiling and demonstrated that the compound could reduce CDK9 levels significantly while sparing other kinases, underscoring its specificity .

Case Study 2: Efficacy in Prostate Cancer

The development of CP-07 showcased the potential of flavonoid-derived PROTACs in prostate cancer therapy. The compound not only inhibited cell growth but also demonstrated significant antitumor effects in xenograft models, highlighting its clinical relevance .

Case Study 3: Overcoming Drug Resistance in Breast Cancer

THAL-SNS-032 was tested across various breast cancer cell lines, including those with HER2 overexpression and drug resistance. The results indicated that this PROTAC could effectively target resistant cells, providing a new avenue for treatment strategies against resistant breast cancers .

作用机制

The mechanism of action of PROTAC CDK9 ligand-1 involves the following steps:

Binding to CDK9: The ligand selectively binds to CDK9.

Recruitment of E3 Ubiquitin Ligase: The ligand recruits an E3 ubiquitin ligase to the CDK9 protein.

Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates CDK9, leading to its degradation by the proteasome.

The molecular targets involved in this process include CDK9 and the E3 ubiquitin ligase .

相似化合物的比较

PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to selectively degrade CDK9 while sparing other CDK family members .

References

生物活性

PROTAC CDK9 ligand-1 is a novel compound designed to target cyclin-dependent kinase 9 (CDK9) for degradation through the proteolysis targeting chimera (PROTAC) approach. CDK9 plays a crucial role in transcriptional regulation and is implicated in various malignancies, including pancreatic, prostate, and breast cancers. The ability of PROTACs to induce selective protein degradation presents a promising strategy for cancer therapy by overcoming the limitations of traditional small molecule inhibitors.

Formation of the Ternary Complex

The mechanism by which PROTACs function involves the formation of a ternary complex between the target protein (CDK9), an E3 ubiquitin ligase (often cereblon), and the PROTAC itself. This complex facilitates the ubiquitination of CDK9, leading to its subsequent degradation by the proteasome. The unique design of PROTACs allows for selective targeting, minimizing off-target effects commonly associated with conventional inhibitors.

Selectivity and Efficacy

Research indicates that this compound selectively degrades CDK9 while sparing other members of the CDK family. For instance, studies demonstrated that treatment with this PROTAC resulted in significant reductions in CDK9 levels without affecting CDK1 or CDK7 levels, highlighting its selectivity (see Table 1 for comparative degradation data).

| Compound | Target Protein | DC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CDK9 | 158 ± 6 | High (sparing CDK1, CDK7) |

| PROTAC 2 | CDK9 | ~150 | High |

| Small Molecule Inhibitor | Various | Varies | Low |

In Vitro Studies

In vitro studies have shown that this compound can effectively degrade CDK9 in various cancer cell lines. For example, HEK293 cells treated with this compound exhibited complete degradation of CDK9 at concentrations as low as 1 µM, while maintaining stable levels of other kinases such as Cyclin K and CDK7 (source: ).

Synergistic Effects with Other Agents

Further investigations revealed that this compound enhances the efficacy of existing cancer therapies. In combination with Bcl2 inhibitors like Venetoclax, it demonstrated synergistic effects in sensitizing pancreatic cancer cells to apoptosis. This combination therapy approach is currently under further investigation in preclinical models (source: ).

Clinical Implications

The selective degradation of CDK9 has significant implications for cancer treatment strategies. Given that CDK9 is associated with the regulation of pro-survival proteins such as Mcl-1, its inhibition can lead to reduced cell survival and increased apoptosis in cancer cells. Early studies indicate that compounds like this compound may serve as effective agents in treating cancers characterized by high Mcl-1 expression.

属性

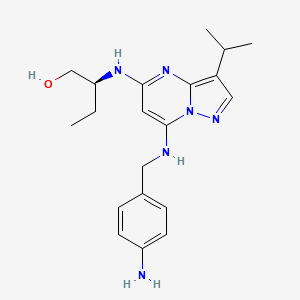

分子式 |

C20H28N6O |

|---|---|

分子量 |

368.5 g/mol |

IUPAC 名称 |

(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |

InChI |

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |

InChI 键 |

ZTQFEMJXWCDAAJ-INIZCTEOSA-N |

手性 SMILES |

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

规范 SMILES |

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。